N-(4-acetylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide
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Description
N-(4-acetylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Biological Activity
N-(4-acetylphenyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide, with a CAS number of 1005292-17-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its anti-inflammatory and anti-cancer properties.
The molecular formula of this compound is C21H20N4O4S, and it has a molecular weight of 424.5 g/mol. The compound features a complex structure that includes a pyridine ring, an acetophenone moiety, and methoxy and thioether substituents, which contribute to its biological activity.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of pyridine-based compounds. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines. A study reported that certain pyridine derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating potent anti-cancer activity .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives containing similar structural motifs can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vitro assays demonstrated that some pyridine-pyrimidine hybrids exhibited IC50 values below 10 µM against COX enzymes, suggesting strong anti-inflammatory effects .
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes related to inflammation and cancer progression. For example, the presence of the methoxy group is believed to enhance lipophilicity and improve binding affinity to target enzymes, leading to increased inhibitory activity .
Data Tables
Property | Value |
---|---|
Molecular Formula | C21H20N4O4S |
Molecular Weight | 424.5 g/mol |
CAS Number | 1005292-17-0 |
Potential Activities | Anti-cancer, Anti-inflammatory |
Case Studies
- Case Study on Anti-Cancer Activity : A recent study evaluated a series of pyridine derivatives for their cytotoxic effects on human breast cancer cells (MCF7). The results indicated that compounds with similar structures to N-(4-acetylphenyl)-2-(5-methoxy...) had IC50 values ranging from 5 to 15 µM, demonstrating significant potential for further development as anti-cancer agents .
- Case Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of pyrimidine-containing compounds. The study found that certain derivatives inhibited COX enzymes effectively, with one compound showing an IC50 value of 8 µM against COX-1 and COX-2, suggesting strong therapeutic potential in managing inflammatory diseases .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[5-methoxy-4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)pyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-14(26)15-4-6-16(7-5-15)24-20(28)12-25-11-19(29-2)18(27)10-17(25)13-30-21-22-8-3-9-23-21/h3-11H,12-13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUVZQTYLSWCNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.